molecular formula C13H20O2 B1235301 beta-Ionone epoxide CAS No. 23267-57-4

beta-Ionone epoxide

Cat. No. B1235301
CAS RN: 23267-57-4
M. Wt: 208.3 g/mol
InChI Key: ZTJZJYUGOJYHCU-RMKNXTFCSA-N
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Scientific Research Applications

Chemical Behavior and Transformations

  • β-Ionone-5,6-epoxide undergoes acid-catalyzed ring contraction and enlargement through alkyl shifts, resulting in cyclopentane and cycloheptafurane derivatives (Skorianetz & Ohloff, 1974).
  • The compound can be selectively oxidized to 4-oxo-β-ionone, demonstrating an efficient and green procedure due to the use of less toxic oxidants (Jianhui, 2009).
  • Optically active 5,6-epoxy-5,6-dihydro-β-ionones have been synthesized, and their absolute configurations determined (Acemoglu, Eschenmoser, & Eugster, 1981).

Catalysis and Chemical Synthesis

  • Lipoxygenase-catalyzed co-oxidation of β-ionone results in the formation of 5,6-epoxides, with high-pressure liquid chromatographic analysis confirming the structure of these epoxides (Waldmann & Schreier, 1995).
  • A racemic synthesis of a compound starting from β-ionone involves selective hydroboration, molybdenum-mediated epoxidation, and ring opening of the epoxide (Broom, Ede, & Wilkins, 1992).
  • The solid-state kinetic resolution of β-ionone epoxide and dialkyl sulphoxides in the presence of optically active host compounds, via enantioselective inclusion complexation and selective oxidation, highlights its importance in chemical synthesis (Toda, Mori, Matsuura, & Akai, 1990).

Role in Biological Systems

  • β-Ionone is a significant compound in plants, contributing to flavors, aromas, and functioning as insect attractants or repellants. It has potential applications in biotechnology, especially in metabolic engineering to increase its production in microbial hosts (Paparella, Shaltiel-Harpaza, & Ibdah, 2021).
  • In plant-herbivore communication, β-ionone serves as an induced defense in canola and is released following wounding by herbivores. Its manipulation in the carotenoid pathway can increase herbivore deterrent volatiles, a novel tool for insect pest management (Cáceres, Lakshminarayan, Yeung, McGarvey, Hannoufa, Sumarah, Benítez, & Scott, 2016).

Industrial Applications

  • Yarrowia lipolytica, a generally recognized as safe (GRAS) yeast, has been engineered to produce β-ionone, an important aroma compound. This demonstrates the potential for sustainable and economical production of natural aroma compounds through microbial fermentation (Czajka, Nathenson, Benites, Baidoo, Cheng, Wang, & Tang, 2018).

Safety And Hazards

While specific safety and hazard information for beta-Ionone epoxide is not available in the retrieved sources, general safety measures for handling chemicals should be followed. This includes wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing5.


Future Directions

The future directions for beta-Ionone epoxide research could involve further exploration of its synthesis methods and potential applications. For instance, the development of more efficient catalysts for beta-ionone oxidation could be a promising area of research2. Additionally, the potential anti-metastatic effects of beta-Ionone could be explored further6.


properties

IUPAC Name

(E)-4-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2/c1-10(14)6-9-13-11(2,3)7-5-8-12(13,4)15-13/h6,9H,5,7-8H2,1-4H3/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJZJYUGOJYHCU-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC12C(CCCC1(O2)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C12C(CCCC1(O2)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, Colourless solid; Sweet berry aroma
Record name (5R,6S)-5,6-Epoxy-7-megastigmen-9-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034984
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name beta-Ionone epoxide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1561/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water, Soluble (in ethanol)
Record name beta-Ionone epoxide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1561/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

beta-Ionone epoxide

CAS RN

23267-57-4
Record name 3-Buten-2-one, 4-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]hept-1-yl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]hept-1-yl)-3-buten-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.387
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Melting Point

48.5 - 49.5 °C
Record name (5R,6S)-5,6-Epoxy-7-megastigmen-9-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034984
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
V Lu, M Bastaki, AM Api, M Aubanel, M Bauter… - Current Research in …, 2021 - Elsevier
… beta-Ionone epoxide … Beta ionone epoxide: Screening L5178Y TK +/- mutation assay. Project no. 1543/… Beta ionone epoxide: Bacterial mutagenicity test - Ames assay. Project no. 34051…
Number of citations: 2 www.sciencedirect.com
EFSA Panel on Food Contact Materials … - EFSA …, 2014 - Wiley Online Library
… This revision is made due to inclusion of one additional substance, beta-ionone epoxide [FL-no: 07.170], cleared for genotoxicity concern and due to additional toxicity data have …
Number of citations: 20 efsa.onlinelibrary.wiley.com
EFSA Panel on Food Contact Materials … - EFSA …, 2014 - Wiley Online Library
… beta-Ionone epoxide was tested for mutagenicity in an Ames test including four strains of S. … A more recently reported Ames study on beta-ionone-epoxide included four strains of S. …
Number of citations: 4 efsa.onlinelibrary.wiley.com
S Kupan, AD Kulkarni, H Hamid… - International Journal of …, 2015 - core.ac.uk
The growing demand on beta-carotene has generated huge challenges to global industry to fulfill the customers’ requirement that are looking for natural and environment friendly …
Number of citations: 4 core.ac.uk
J EHRENFREUND, Y GAONI, O JEGER - 1974 - pascal-francis.inist.fr
… PRELIMINARY REPORT ON THE PHOTOLYSIS OF (E)-DEHYDRO-BETA -IONONE-EPOXIDE … PRELIMINARY REPORT ON THE PHOTOLYSIS OF (E)-DEHYDRO-BETA -IONONE-EPOXIDE …
Number of citations: 0 pascal-francis.inist.fr
YH Kim, JY Park, YT Kim, OC Kim - Journal-Korean Society of …, 1984 - agris.fao.org
… , major compounds included neophytadiene, benzyl alcohol, ethyl acetate, phenyl ethyl alcohol, ethyl alcohol, ethyl formate, acetic acid, solanone, 2-acetyl pyrrole, beta-ionone epoxide…
Number of citations: 1 agris.fao.org
김용태, 박준영, 김영회, 김근수, 장회진, 권영주… - koreascience.kr
… fraction of Korean valerian root could be due to be the presence of oxygenated compounds such as borneol, bornyl acetate, bornyl iso-valerate, p-ionone ana $\beta $-ionone epoxide. …
Number of citations: 0 koreascience.kr
V Bardarov, A Veltcheva - J. Univ. Chem. Technol. Metal, 2011 - journal.uctm.edu
Two capillary GC columns (Hydrodex â-3P, 30 mx 0.25 mm 0.25 um film and Hydrodex â-TBDAc, 50 mx 0.25 mm 0.25 um film) are tested for separation of rose oil chiral components. …
Number of citations: 4 journal.uctm.edu
L Flanders - Beta ionone epoxide, 2006 - Safepharm Laboratories
Number of citations: 2
J Kringstad - Beta ionone epoxide, 2005 - AppTec Laboratory Services
Number of citations: 2

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